molecular formula C9H12O B2516024 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one CAS No. 20454-77-7

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one

Cat. No.: B2516024
CAS No.: 20454-77-7
M. Wt: 136.194
InChI Key: FBUMUFCFIOFESU-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 140638-52-4) is a bicyclic spiro compound featuring a norbornane (bicyclo[2.2.1]heptane) framework fused with a cyclopropane ring via a spiro junction. Its molecular formula is C₉H₁₂O (molecular weight: 136.19 g/mol), with a ketone group at the 2-position of the norbornane system .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUMUFCFIOFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction proceeds under mild conditions and yields the desired spirocyclic compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe)

Major Products Formed

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-one involves its interaction with various molecular targets. The rigid spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, although detailed studies on its specific mechanisms are limited .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences and functional groups among spiro bicycloheptane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Features
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (Target) C₉H₁₂O 136.19 Ketone High ring strain from cyclopropane; limited experimental data
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 None (hydrocarbon) Lacks functional groups; lower molecular weight
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-3-one C₉H₁₂O₃ 168.19 Dioxolane ring, ketone Exhibits anticancer and antimalarial activities (22.31% in GC/MS extracts)
Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] (CAS: 144301-97-3) C₁₄H₁₅BrO 295.18 Oxirane (epoxide), bromo, phenyl Bromine substitution enhances electrophilic reactivity
Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopropane]-2',7-dicarboxylic acid C₁₀H₁₂O₄ 196.20 Dicarboxylic acid, cyclopropane Higher polarity due to carboxylic acid groups

Biological Activity

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one is an organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. With the molecular formula C9H12O and a molecular weight of 136.195 g/mol, this compound is being explored for various applications in medicinal chemistry, particularly as a scaffold for drug development and as a building block in organic synthesis.

  • Molecular Formula : C9H12O
  • Molecular Weight : 136.195 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 170 °C at 760 mmHg
  • Flash Point : 36.1 °C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biomolecular targets.

In Vitro Studies

A series of studies have investigated the binding affinity of spirocyclic compounds, including this compound, to sigma receptors (σ1R and σ2R).

Compoundσ1R Affinity (nM)σ2R Affinity (nM)Selectivity
Homopiperazine analog4-High
Spirocyclic-diamine analog-ModestModerate

These studies revealed that while some derivatives showed a reduction in affinity for σ2R, they exhibited either no change or a modest increase in affinity for σ1R, suggesting a potential therapeutic window for selective receptor targeting .

Insecticidal Activity

Recent research has highlighted the insecticidal properties of compounds containing bicyclo[2.2.1]heptane structures against pests such as Aphis gossypii. The study synthesized novel terpenoid ester compounds featuring this core structure and evaluated their effectiveness in pest control . The findings indicate promising bioactivity that warrants further exploration for agricultural applications.

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it an attractive candidate for drug development:

  • Scaffold for Drug Design : Its spirocyclic nature provides a versatile framework for creating diverse pharmacophores.
  • Potential Therapeutics : Investigations are ongoing to explore its efficacy against various diseases through receptor modulation.

Q & A

Q. What are the optimal synthetic routes for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one, and how can diastereomer ratios be controlled during synthesis?

The compound is synthesized via cycloaddition of diazomethane with a ketene precursor derived from bicyclo[2.2.1]heptane at low temperatures (195 K). Diastereomer ratios (e.g., 1.6:1 initial ratio) can shift with temperature changes, reaching equilibrium (0.8:1) at 245 K. Kinetic control via temperature modulation and monitoring with gas chromatography (GC) or NMR is critical for optimizing ratios. First-order rate constants (e.g., 1.7 × 10⁻⁴ s⁻¹) and activation parameters (Eₐ = 16.3 kcal/mol) provide guidance for reaction design .

Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?

Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) and torsion angles (e.g., C14–C13–C17–S1 = 49.2°) reveal bond distortions and spiro-junction strain. H-atom parameters and constrained refinement (R-factor = 0.054) validate stereochemical assignments. Key angles, such as C10–C13–C14 (92.75°), highlight steric interactions influencing conformation .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing solvent effects on the stereomutation kinetics of this compound derivatives?

Solvent polarity deviations (e.g., slower rates in acetone and ether) suggest ground-state stabilization rather than transition-state effects. Free energies of activation (ΔG‡ = 16.1–19.1 kcal/mol in dichloromethane, hexane, etc.) are measured via temperature-dependent GC/NMR. Correlations with solvent parameters (e.g., dielectric constant) are weak, necessitating empirical solvent screening to optimize reaction rates .

Q. How can computational modeling predict the thermodynamic stability and detonation properties of bicyclo[2.2.1]heptane-based high-energy density compounds?

Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies (e.g., C–NO₂ vs. N–NO₂), and detonation velocities (VOD). For derivatives, rigid bicyclo frameworks enhance stability, while nitro groups improve energy density. Molecular dynamics simulations assess sensitivity by analyzing initial bond cleavage pathways (e.g., C–C vs. C–NO₂ bonds) under thermal/mechanical stress .

Q. What are the implications of the bicyclo[2.2.1]heptane core's rigidity on the physicochemical properties and reactivity of this compound?

The strained bicyclo framework increases hydrophobicity (logP ~2.5) and reduces solubility in polar solvents. Conformational rigidity limits rotational freedom, as shown by crystallographic torsion angles (e.g., O3–C9–C10–C15 = 76.8°), which stabilize transition states in electrophilic reactions. Steric effects from the spiro-cyclopropane moiety hinder nucleophilic attacks at the ketone group .

Q. How can synthetic contradictions in reported routes to this compound derivatives be resolved?

Divergent pathways (e.g., dichloroketene vs. zinc-acetic acid methods) yield regioisomers (e.g., 4- vs. 2-substituted products). Systematic variation of reaction conditions (temperature, catalyst loading) and characterization via HPLC/HRMS identifies kinetic vs. thermodynamic control. Conflicting diastereomer ratios are reconciled by isolating intermediates (e.g., oxirane derivatives) for stereochemical validation .

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